Enabling Sub-Nanomolar AR Degradation: ARD-266 Synthesized from Conjugates 17 Outperforms Earlier ARD-69
VHL Ligand-Linker Conjugates 17 is the essential precursor for synthesizing ARD-266, a PROTAC that achieves exceptionally potent androgen receptor (AR) degradation with DC50 values of 0.2–1 nM across multiple prostate cancer cell lines (LNCaP, VCaP, 22Rv1) [1]. In direct comparison, the earlier AR-targeting PROTAC ARD-69 (which utilizes a different VHL ligand-linker conjugate) achieves degradation with a DC50 approximately 10-fold higher (reported as ~10 nM) in the same cellular context [2]. ARD-266 also reduces AR protein levels by >95% at 100 nM, demonstrating superior degradation efficiency [1].
| Evidence Dimension | Androgen Receptor (AR) Degradation Potency |
|---|---|
| Target Compound Data | DC50 = 0.2–1 nM (ARD-266) |
| Comparator Or Baseline | DC50 ≈ 10 nM (ARD-69) |
| Quantified Difference | ~10-fold more potent (lower DC50) |
| Conditions | AR+ LNCaP, VCaP, 22Rv1 prostate cancer cell lines |
Why This Matters
For procurement decisions, this ~10-fold potency advantage means that PROTACs built from Conjugates 17 require lower compound concentrations to achieve target engagement, reducing potential off-target effects and compound consumption in screening campaigns.
- [1] Han X, Zhao L, Xiang W, et al. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. J Med Chem. 2019;62(24):11218-11231. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. ARD-266 Ligand Page. View Source
